molecular formula C6H10Cl2N2S B1458295 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride CAS No. 1803607-17-1

4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride

Cat. No.: B1458295
CAS No.: 1803607-17-1
M. Wt: 213.13 g/mol
InChI Key: FAJNXNPIUXYIRP-UHFFFAOYSA-N
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Description

4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride is a heterocyclic compound with significant interest in various scientific fields. This compound is characterized by its unique thiazolo-pyridine structure, which imparts distinct chemical and biological properties. It is often used in research and industrial applications due to its versatile reactivity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminothiophenol with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent purification steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can be further utilized in different applications .

Scientific Research Applications

4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison: Compared to its analogs, 4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride is unique due to its specific substitution pattern and the presence of the dihydrochloride salt form. This imparts distinct solubility and reactivity characteristics, making it suitable for specific applications where other compounds may not be as effective .

Properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S.2ClH/c1-2-7-3-6-5(1)8-4-9-6;;/h4,7H,1-3H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJNXNPIUXYIRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride
Reactant of Route 2
4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride
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4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride
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4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride
Reactant of Route 5
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4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride
Reactant of Route 6
4H,5H,6H,7H-[1,3]Thiazolo[5,4-c]pyridine dihydrochloride

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